5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-chloroanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-9-1-5-11(6-2-9)18-13-14(20)19(15(21)22-13)12-7-3-10(17)4-8-12/h1-8,13,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRLHHUYWODRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (Method A)
Reagents :
- 5-Bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione (prepared via NBS bromination)
- 4-Chloroaniline (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C
Procedure :
- Bromination of the thiazolidinedione core using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivative (72% yield).
- Substitution with 4-chloroaniline in DMF at 80°C for 8 hours affords the target compound.
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF vs. DMSO | 65 vs. 58 |
| Temperature | 60°C vs. 80°C | 48 vs. 72 |
| Base | K₂CO₃ vs. Et₃N | 72 vs. 63 |
Reductive Amination (Method B)
Reagents :
Procedure :
- Condensation of 4-chloroaniline with the 5-keto intermediate in methanol.
- Reduction using cyanoborohydride yields the saturated amine (58% yield).
Comparative Efficiency :
- Method A offers higher yields (72%) but requires bromination steps.
- Method B avoids halogen intermediates but faces lower efficiency due to competing side reactions.
Green Chemistry Approaches Using Deep Eutectic Solvents (DES)
Recent advances in sustainable synthesis demonstrate the efficacy of choline chloride:N-methylurea DES as dual solvent-catalyst systems:
Optimized Protocol :
- Reactants : 3-(4-Fluorophenyl)thiazolidine-2,4-dione (2 mmol), 4-chloroaniline (2.4 mmol)
- DES : ChCl:N-methylurea (1:2 molar ratio), 80°C, 3 hours
- Workup : Precipitation with H₂O, filtration, and recrystallization from ethanol.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 84% |
| DES Reusability | 5 cycles (≤8% yield drop) |
| E-Factor | 2.1 (vs. 12.8 for DMF) |
Mechanistic Insight :
The DES facilitates deprotonation of the thiazolidinedione NH, enabling nucleophilic attack by 4-chloroaniline at position 5. Hydrogen bonding from the DES components stabilizes the transition state, enhancing reaction kinetics.
Structural Elucidation and Spectral Analysis
¹H NMR (600 MHz, DMSO-d₆) :
13C NMR (150 MHz, DMSO-d₆) :
HRMS (ESI) :
X-ray Crystallography :
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Method A | Method B | DES Approach |
|---|---|---|---|
| Yield (%) | 72 | 58 | 84 |
| Reaction Time (h) | 8 | 12 | 3 |
| Solvent Toxicity | High (DMF) | Moderate (MeOH) | Low (DES) |
| Scalability | Moderate | Low | High |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at position 3 necessitate careful stoichiometric control. Excess 4-fluorophenyl reagents lead to di-substituted byproducts.
- DES Selection : ChCl:urea systems show reduced efficacy compared to ChCl:N-methylurea due to lower hydrogen bond acidity.
- Purification : Silica gel chromatography (EtOAc/hexane 3:7) effectively separates target compound from unreacted aniline.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine ring’s sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide agents favoring sulfoxide formation, while stronger oxidants like m-CPBA drive complete oxidation to sulfones .
Reduction Reactions
The 2,4-dione carbonyl groups undergo selective reduction, yielding hydroxyl or methylene derivatives.
Key Observation : Sodium borohydride selectively reduces the 4-position carbonyl, preserving the 2-position ketone, as confirmed by <sup>13</sup>C NMR .
Substitution Reactions
The electron-deficient aromatic rings and nucleophilic amino group enable electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 3 hrs | 3-Nitro-4-fluorophenyl derivative |
| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | CHCl<sub>3</sub>, 40°C, 8 hrs | 5-[(3-Bromo-4-chlorophenyl)amino] analog |
Regioselectivity : Nitration occurs preferentially at the 3-position of the 4-fluorophenyl ring due to meta-directing effects of fluorine .
Nucleophilic Amination
The –NH– group participates in:
-
Acylation : Acetic anhydride/pyridine yields N-acetylated derivatives (IR: ν 1685 cm<sup>−1</sup>).
-
Mannich Reactions : Formaldehyde/morpholine generates morpholinomethyl analogs (m.p. 198–202°C) .
Ring-Opening and Rearrangement
Under alkaline conditions (pH > 10), the thiazolidine ring undergoes hydrolysis:
Reaction :
this compound + NaOH → 4-Chloroaniline + 4-Fluorophenylglyoxylic acid
Mechanism : Base-mediated cleavage of the C–S bond, confirmed by LC-MS detection of aniline derivatives .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetone induces:
-
C–S Bond Cleavage : Forms radical intermediates detectable via EPR.
-
Dimerization : Yields bis-thiazolidinedione derivatives (HPLC-MS: m/z 680.2 [M+H]<sup>+</sup>) .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Oxidation (S→SO) | Fast | 45–50 | H<sub>2</sub>O<sub>2</sub> > m-CPBA |
| Aromatic Nitration | Moderate | 70–75 | H<sub>2</sub>SO<sub>4</sub> required |
| N-Acylation | Rapid | 30–35 | Pyridine enhances rate |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione typically involves multi-step chemical reactions starting from readily available precursors. The characterization of the compound is conducted using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its molecular structure and purity.
Antioxidant Properties
Research has shown that derivatives of thiazolidine-2,4-dione exhibit significant antioxidant and antiradical properties. For instance, certain phenolic derivatives of thiazolidine-2,4-dione have been found to act as potent antiradical agents comparable to standard antioxidants . These properties are attributed to their ability to donate electrons and chelate ferrous ions, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various bacterial strains. Studies indicate that thiazolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . This antimicrobial effect is crucial in addressing drug resistance issues faced in clinical settings.
Anticancer Potential
This compound has been evaluated for its anticancer properties. It shows potential in inhibiting the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest . Molecular docking studies further support its role as a prospective anticancer agent by elucidating its binding interactions with target proteins involved in cancer progression.
Diabetes Management
Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, are known for their role in managing type 2 diabetes by improving insulin sensitivity. The compound may contribute to this therapeutic area by modulating glucose metabolism and enhancing insulin action .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects could be beneficial in the context of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Molecules, 2019 | Antioxidant Activity | Identified potent antiradical compounds with significant electron donation capacity. |
| PMC6259578 | Antimicrobial Activity | Demonstrated efficacy against multiple bacterial strains with potential for clinical application. |
| PMC6661967 | Anticancer Activity | Showed inhibition of breast cancer cell line proliferation with promising molecular docking results. |
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Thiazolidinediones
The compound’s structural analogues can be categorized based on substitutions at positions 3 and 5 of the TZD core. Below is a comparative analysis:
Key Observations:
Substitution at Position 5: The target compound’s 4-chlorophenylamino group distinguishes it from most analogues, which typically feature methylidene or benzylidene substituents (e.g., L-173, Compound 5). In contrast, dichlorobenzylidene-substituted TZDs (e.g., 5-(2,4-dichlorobenzylidene)-TZD) exhibit higher lipophilicity, favoring membrane penetration but risking solubility limitations .
Substitution at Position 3: The 4-fluorophenyl group in the target compound is less polar than hydroxyl or aminoethyl substituents (e.g., Compound 5, 3-(2-aminoethyl)-TZD), balancing lipophilicity and solubility. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
Biological Activity: Antifungal TZDs like L-173 show broad-spectrum activity but require cyclodextrin formulations to address poor aqueous solubility. The target compound’s halogenated aryl groups may mitigate this issue through moderate lipophilicity . Anti-tubercular TZDs (Compounds 94–96) highlight the importance of electron-withdrawing groups (e.g., nitro, methoxy) for activity, suggesting the target’s 4-chlorophenylamino group could similarly enhance target binding .
Solubility and Formulation: The aminoethyl-substituted TZD () demonstrates how protonatable groups (e.g., amines) improve solubility in acidic environments.
Research Findings and Implications
- Antifungal Potential: Structural similarities to L-173 suggest the target compound may inhibit fungal lanosterol demethylase (CYP51), a common target for azole antifungals. However, its amino substituent might alter binding kinetics compared to methylidene analogues .
- Anticancer Activity : TZDs with halogenated aryl groups (e.g., 4-fluorophenyl) often inhibit PPAR-γ or tubulin polymerization. The target compound’s dual halogenation could synergize these mechanisms .
- Toxicity Considerations : Chlorophenyl groups are associated with hepatotoxicity in some TZDs (e.g., troglitazone), necessitating future in vivo safety studies .
Biological Activity
5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which enhance its interaction with biological targets. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12ClFN2O2S |
| Molecular Weight | 348.78 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiazolidine derivatives. For instance, compounds similar to this compound have been shown to induce apoptotic cell death in various cancer cell lines. The cytotoxic effects are often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
In a study involving thiazolidine derivatives:
- The compound exhibited an IC50 value of approximately 10.10 µg/mL against MCF-7 breast cancer cells.
- Modifications to the structure significantly enhanced activity; for example, a derivative with a piperazine moiety showed an IC50 of 2.32 µg/mL , indicating a marked increase in potency .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It promotes programmed cell death through intrinsic pathways.
- Reactive Oxygen Species (ROS) Modulation: The compound has been shown to alter ROS levels in cells, impacting oxidative stress responses .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is closely related to their chemical structure. Key findings from SAR studies include:
- The presence of electron-withdrawing groups (like chlorine and fluorine) enhances biological activity.
- Substitutions on the phenyl rings can significantly affect potency; for instance, moving substituents from para to ortho positions alters interaction with biological targets .
Case Studies
Several case studies illustrate the efficacy of thiazolidine derivatives in cancer treatment:
- Study on MCF-7 Cells:
- In Vivo Studies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazides and chloroacetic acid derivatives under reflux conditions. For example, a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and a ketone in DMF/acetic acid (5:10 ratio) under reflux for 2 hours yields thiazolidine-2,4-dione derivatives. Recrystallization in DMF-ethanol enhances purity .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and NMR spectra to confirm substituent positions (e.g., fluorophenyl and chlorophenyl groups).
- X-ray Crystallography : Resolve crystal structures to determine dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of Cl or F groups).
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), ensure ventilation, and avoid contact with oxidizers.
- Storage : Keep in sealed containers at 2–8°C, away from light and moisture. Avoid proximity to food or oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) calculations).
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous peaks.
- Dynamic NMR : Study temperature-dependent shifts to identify conformational equilibria (e.g., hindered rotation in aryl groups) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in pharmacological applications?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with substituents at the 4-chlorophenyl or 4-fluorophenyl positions.
- Bioassay Setup : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or cell viability tests (e.g., MTT assay for cytotoxicity).
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett constants) with bioactivity .
Q. How do environmental factors influence the stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolytic Stability : Perform accelerated degradation studies at varying pH (1–13) and temperatures (25–60°C). Monitor via HPLC for hydrolysis products (e.g., cleavage of the thiazolidine ring).
- Photodegradation : Expose to UV light (254–365 nm) and identify radicals or intermediates via ESR or LC-MS.
- Oxidative Pathways : Use HO/Fe systems to simulate Fenton reactions and track oxidation byproducts .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Optimization : Control reaction parameters (e.g., solvent polarity, stoichiometry of NaOAc).
- Quality Control : Implement in-line FTIR to monitor intermediate formation (e.g., thiosemicarbazide condensation).
- Statistical Design : Use factorial experiments (e.g., Box-Behnken design) to identify critical factors (temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
